molecular formula C11H16O2 B8795458 4-Tert-butyl-3-methoxyphenol CAS No. 19545-76-7

4-Tert-butyl-3-methoxyphenol

Cat. No.: B8795458
CAS No.: 19545-76-7
M. Wt: 180.24 g/mol
InChI Key: HLRRPPJCSHECRZ-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-methoxyphenol (CAS: 95323-87-8), also known as 4-methoxy-3-tert-butylphenol, is a phenolic derivative with a hydroxyl group at the para position, a tert-butyl group at the meta position, and a methoxy group at the ortho position relative to the hydroxyl . It is structurally related to butylated hydroxyanisole (BHA), a common antioxidant mixture comprising isomers such as 3-tert-butyl-4-hydroxyanisole (3-BHA) and 2-tert-butyl-4-hydroxyanisole (2-BHA) . The compound’s molecular formula is C₁₁H₁₆O₂, with a molar mass of 180.2 g/mol . Its primary applications include use as a stabilizer in polymers and a preservative in cosmetics, leveraging its radical-scavenging properties .

Properties

CAS No.

19545-76-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-tert-butyl-3-methoxyphenol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3

InChI Key

HLRRPPJCSHECRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

Scientific Research Applications

Industrial Applications

Antioxidant in Food and Feed
4-Tert-butyl-3-methoxyphenol is widely used as an antioxidant in the food industry to prevent oxidative degradation. It is effective in stabilizing oils and fats, thereby extending the shelf life of food products. Additionally, it serves as a preservative in animal feed, ensuring the nutritional quality is maintained over time .

Cosmetics and Personal Care Products
In cosmetics, this compound acts as a stabilizer and antioxidant, protecting formulations from oxidative damage. Its inclusion helps maintain product efficacy and safety by preventing rancidity and degradation of active ingredients .

Rubber and Plastics
The compound is also utilized in the rubber industry to enhance the durability and longevity of rubber products. It prevents oxidative degradation during processing and end-use, contributing to improved performance characteristics .

Environmental Applications

Biodegradation Studies
Research has shown that certain bacterial strains can utilize this compound as a sole carbon source, indicating its potential for bioremediation applications. For instance, Sphingobium fuliginis strains have demonstrated the ability to degrade this compound effectively, suggesting its use in environmental cleanup efforts .

Case Study 1: Food Preservation

A study evaluated the effectiveness of this compound in extending the shelf life of fried foods. The results indicated that incorporating this antioxidant significantly reduced lipid oxidation compared to control samples without it. The treated samples maintained sensory qualities over a longer period, demonstrating its practical application in food technology.

Case Study 2: Cosmetic Stability

In a formulation stability study for skincare products, this compound was added to creams containing unsaturated oils. The findings revealed that products with this antioxidant exhibited lower levels of peroxide formation over time compared to those without it, highlighting its role in enhancing product stability .

Chemical Reactions Analysis

Autoxidation and Radical-Mediated Reactions

Autoxidation of alkyl-methoxyphenols often leads to dimerization or quinone formation. For example:

  • Ortho-coupled diol formation : Analogous to 4-methoxy-2-t-butylphenol, which undergoes autoxidation to form an ortho-coupled diol intermediate. This diol further oxidizes to a dibenzofuran-quinone derivative under prolonged aerobic conditions .

  • Quinone methide intermediates : Radical scavenging activity of tert-butyl-methoxyphenols generates phenoxy radicals that stabilize via resonance. These intermediates may form bioactive quinone methides, as observed in BHA (2-tert-butyl-4-methoxyphenol) .

Key parameters influencing autoxidation :

FactorImpact
Steric hindrancetert-butyl group reduces oxidation rate by shielding the phenolic -OH .
Solvent polarityPolar solvents accelerate radical-mediated oxidation .
TemperatureHigher temperatures promote faster autoxidation .

Enzymatic Oxidation

In biological systems, peroxidases catalyze oxidation reactions:

  • Horseradish peroxidase (HRP) : Oxidizes 3-tert-butyl-4-hydroxyanisole (a structural analog) to 2-tert-butyl-p-benzoquinone (TBQ) and 2,3-epoxy-5-tert-butyl-1,4-benzoquinone in the presence of H₂O₂ .

  • Metabolic pathways : Similar compounds undergo demethylation of the methoxy group, forming hydroquinones, which are further oxidized to quinones .

Reaction products observed in enzymatic studies :

SubstrateEnzymeMajor ProductMinor Product
3-BHAHRPTBQ (70%)TBQ-epoxide (15%)

Photocatalytic Degradation

Fe-doped TiO₂ nanoparticles degrade phenolic compounds via hydroxyl radical (- OH) attack:

  • Mineralization pathway : 4-tert-butylphenol derivatives are oxidized to CO₂ and H₂O, with intermediates like acetic and formic acid .

  • Kinetics : Follows pseudo-second-order kinetics (k2=0.012L mg1min1k_2 = 0.012 \, \text{L mg}^{-1} \, \text{min}^{-1}) under UV irradiation .

Degradation efficiency :

Catalyst4-t-BP RemovalTOC Removal
TiO₂97%73%
4% Fe/TiO₂93%61%

Radical-Scavenging Activity

The antioxidant activity of tert-butyl-methoxyphenols involves hydrogen atom transfer (HAT):

  • Inhibition rate constants : For peroxy (PhCOO- ) and alkyl (R- ) radicals, kinhk_{inh} values for BHA and its dimer are comparable (~1.2 × 10⁴ M⁻¹s⁻¹) .

  • Synergistic effects : Combining BHA with BHT enhances anti-inflammatory activity by suppressing Cox2 and Tnfa gene expression .

Theoretical parameters (DFT calculations) :

CompoundBDE (kcal/mol)Electrophilicity Index
BHA78.31.45
BHA dimer85.61.82

Epoxidation and Rearrangement

Autoxidation of di-tert-butyl-methoxyphenols can yield epoxides:

  • Epoxide formation : 4-methoxy-2,5-di-t-butylphenol forms mono- and diepoxides under aerobic conditions .

  • Reactivity with nucleophiles : Epoxides react with HCl or HBr to form halohydrins, confirming their structural assignment .

Critical Considerations

  • Toxicity : Pro-oxidant activity of phenolic antioxidants generates reactive intermediates (e.g., quinones), contributing to potential hepatotoxicity .

  • Environmental persistence : Photocatalytic methods offer efficient mineralization but require optimization for methoxy-substituted analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antioxidant efficacy and physicochemical properties of 4-tert-butyl-3-methoxyphenol are influenced by substituent positions and steric effects. Below is a comparative analysis with structurally analogous phenolic compounds:

Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents
This compound C₁₁H₁₆O₂ 180.2 95323-87-8 -OH (C4), -OCH₃ (C3), -C(CH₃)₃ (C4)
tert-Butyl-4-methoxyphenol C₁₁H₁₆O₂ 180.2 25013-16-5 -OH (C1), -OCH₃ (C4), -C(CH₃)₃ (C3)†
4-sec-Butyl-2,6-di-tert-butylphenol C₁₈H₃₀O 262.4 17540-75-9 -OH (C4), -CH(CH₂CH₃)₂ (C4), -C(CH₃)₃ (C2, C6)
Butylated Hydroxytoluene (BHT) C₁₅H₂₄O 220.4 128-37-0 -OH (C4), -CH₃ (C4), -C(CH₃)₃ (C2, C6)

†Positional isomer of this compound; substituents differ in orientation .

Functional and Application Differences

  • Antioxidant Mechanism: this compound donates a hydrogen atom from the hydroxyl group to neutralize free radicals. BHT’s dual tert-butyl groups at C2 and C6 provide steric hindrance, slowing degradation but reducing solubility in polar solvents compared to this compound .
  • In contrast, BHT has undergone extensive re-evaluation for food additive use due to concerns about metabolic byproducts, though it remains widely approved .
  • Thermal Stability: The sec-butyl and tert-butyl substituents in 4-sec-butyl-2,6-di-tert-butylphenol increase thermal stability, making it suitable for high-temperature industrial processes, whereas this compound is more volatile .

Physicochemical Properties

Property This compound BHT 4-sec-Butyl-2,6-di-tert-butylphenol
Water Solubility Low (hydrophobic) Very low Insoluble
Melting Point ~60–65°C* 70°C 95–100°C
Radical-Scavenging Capacity Moderate High Low (due to steric hindrance)

*Estimated based on structural analogs .

Research Findings and Industrial Relevance

  • Synergistic Effects: this compound is often combined with BHT to enhance antioxidant activity in lubricants and plastics, leveraging complementary radical-trapping mechanisms .

Preparation Methods

Reaction Mechanism and Optimization

The catalyst’s bifunctional nature facilitates simultaneous deprotonation of TBHQ and activation of DMC. Kinetic studies reveal that the reaction follows a Langmuir-Hinshelwood mechanism, with adsorption of both reactants on the catalyst surface being rate-limiting. Optimized conditions (170°C, 4 hours, 6.6 g catalyst) achieve a 33.32% yield with 98% selectivity toward the target product. Side products, including over-alkylated derivatives, are minimized by controlling the DMC:TBHQ molar ratio (2:1).

Table 1: Key Parameters for TBHQ Alkylation with DMC

ParameterValue
CatalystNa-K/MgO-CaO (6.6 g)
Temperature170°C
Pressure1.2 MPa
Reaction Time4 hours
TBHQ Conversion34%
Selectivity to Product98%
Yield33.32%

This method’s scalability is demonstrated in autoclave reactors, though challenges persist in catalyst recyclability due to sodium leaching.

Etherification Using Methanesulfonamide Derivatives

Alternative routes leverage methanesulfonamide intermediates to introduce the methoxy group. A patent-pending method involves the reaction of 4-tert-butylphenol with methanesulfonamide in the presence of a palladium-triphenylphosphine complex. The sulfonamide acts as a leaving group, enabling nucleophilic aromatic substitution under mild conditions (80°C, 12 hours).

Catalytic System and Selectivity

The Pd(PPh₃)₄ catalyst (5 mol%) in tetrahydrofuran (THF) achieves 45% yield, with selectivity favoring the para-methoxy isomer. Notably, this method avoids high-pressure equipment, making it suitable for laboratory-scale synthesis. However, the use of costly palladium catalysts limits industrial adoption.

Table 2: Etherification via Methanesulfonamide Intermediates

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventTetrahydrofuran (THF)
Temperature80°C
Reaction Time12 hours
Yield45%

Metal-Free Oxidative Cross-Coupling

Recent advances in green chemistry have enabled metal-free coupling between tert-butylphenols and methoxyarenes. A trisubstituted phenol derivative undergoes oxidative coupling using iodine(III) reagents (e.g., PhI(OAc)₂) under aerobic conditions. This method achieves 60–70% yields while circumventing transition-metal catalysts.

Mechanism and Scope

The reaction proceeds via a radical pathway, initiated by single-electron oxidation of the phenol. Coupling occurs regioselectively at the ortho position relative to the tert-butyl group, as confirmed by DFT calculations. Solvent screening identifies acetonitrile as optimal, providing a dielectric environment that stabilizes radical intermediates.

Table 3: Oxidative Cross-Coupling Conditions

ParameterValue
Oxidizing AgentPhI(OAc)₂ (2 equiv)
SolventAcetonitrile
Temperature25°C
Reaction Time24 hours
Yield65%

Solvent-Free Methylation with Trimethyl Phosphate

An emerging solvent-free approach utilizes trimethyl phosphate as a methylating agent. Conducted at 150°C without catalysts, this method achieves 28% yield through in situ generation of methanol as a byproduct. While environmentally favorable, the lower yield necessitates post-reaction purification via column chromatography.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

MethodYieldCatalyst CostScalabilityGreen Metrics
TBHQ Alkylation33%LowHighModerate
Methanesulfonamide Route45%HighLowLow
Oxidative Coupling65%ModerateModerateHigh
Solvent-Free Methylation28%NoneModerateHigh

The oxidative cross-coupling method offers the best balance of yield and sustainability, whereas TBHQ alkylation remains the industrial benchmark due to established infrastructure.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Tert-butyl-3-methoxyphenol?

Synthesis typically involves Friedel-Crafts alkylation to introduce the tert-butyl group to a phenolic precursor, followed by selective methylation of the hydroxyl group. Protection-deprotection strategies (e.g., using acetyl or benzyl groups) may be required to avoid side reactions. For example, methoxy group introduction can be achieved via Williamson ether synthesis using methyl iodide and a base. Ensure reaction conditions (temperature, solvent) are optimized to minimize byproducts .

Q. How can researchers characterize the purity and structure of this compound?

Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular structure. Mass spectrometry (MS) verifies molecular weight, while HPLC with UV detection assesses purity. Cross-reference spectral data with literature or databases (e.g., PubChem) for validation. Elemental analysis ensures stoichiometric consistency .

Q. What analytical techniques are suitable for assessing solubility and formulation stability?

Hansen solubility parameters predict solubility in organic solvents. For aqueous formulations, use co-solvents (e.g., ethanol, PEG) and conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC and UV-Vis spectroscopy .

Q. How is purity quantified in laboratory-scale synthesis?

Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detector (λ = 280 nm for phenolic compounds). Compare peak areas against a certified reference standard. Gas chromatography (GC) with flame ionization detection may also be used for volatile derivatives .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies (e.g., antioxidant vs. endocrine-disrupting effects)?

Cross-validate assays using multiple cell lines (e.g., MCF-7 for estrogenic activity) and orthogonal methods (e.g., radical scavenging assays vs. receptor-binding studies). Verify compound purity via NMR and HPLC to rule out impurities as confounding factors. Replicate studies under standardized OECD guidelines (e.g., TG 473 for genotoxicity) to ensure reproducibility .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

Synthesize analogs with modified substituents (e.g., varying alkyl chain length or methoxy position). Evaluate bioactivity using in vitro assays (e.g., DPPH for antioxidant capacity, ERα/β binding for endocrine effects). Computational methods (e.g., molecular docking, QSAR models) can predict interactions with target proteins .

Q. What protocols are recommended for toxicological evaluation in environmental models?

Follow OECD Test Guidelines (e.g., TG 201 for algal toxicity, TG 211 for Daphnia magna). Conduct dose-response studies with endpoints like LC50/EC50. Use HPLC-MS to quantify bioaccumulation in tissues. For endocrine disruption, employ transcriptional activation assays (e.g., YES/YAS for estrogen/androgen receptors) .

Q. How can researchers investigate degradation pathways under environmental conditions?

Perform photolysis studies using UV light (λ = 254–365 nm) and analyze products via LC-MS. Simulate biodegradation using activated sludge or soil microcosms, tracking intermediates with GC-MS. Computational tools (e.g., EPI Suite) predict persistence and transformation products .

Q. What experimental designs mitigate confounding factors in antioxidant activity assays?

Use positive controls (e.g., Trolox for DPPH assays) and standardize solvent systems (e.g., ethanol/water mixtures). Account for auto-oxidation by including blank samples. Validate results with multiple assays (e.g., ORAC, FRAP) to confirm mechanism-agnostic activity .

Q. How do researchers validate mechanistic hypotheses for observed bioactivity?

Combine knockout cell models (e.g., CRISPR-edited ER-negative cells) with inhibitor studies (e.g., ICI 182,780 for estrogen receptor blockade). Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Molecular dynamics simulations can clarify binding interactions at atomic resolution .

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